N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (benzodioxole) moiety fused to a 5-oxopyrrolidin-3-ylmethyl scaffold, linked to a 4-isopropylphenoxy-substituted acetamide group. The benzodioxole moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity to biological targets due to its electron-rich aromatic system . The 5-oxopyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which can influence target engagement and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(2)17-3-6-19(7-4-17)28-13-22(26)24-11-16-9-23(27)25(12-16)18-5-8-20-21(10-18)30-14-29-20/h3-8,10,15-16H,9,11-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFIDQABLQSFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities.
- Pyrrolidine Ring : The presence of a pyrrolidine ring contributes to the compound's pharmacological properties.
- Isopropylphenoxy Group : This group is often associated with enhanced lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Cytochrome P450 Enzymes : Compounds containing the benzo[d][1,3]dioxole structure have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and clearance in vivo .
- Antitumor Activity : Studies on related benzodioxole derivatives suggest potential antitumor effects through apoptosis induction and oxidative stress mechanisms .
- Modulation of ABC Transporters : Some derivatives have been identified as modulators of ATP-binding cassette (ABC) transporters, which play a crucial role in drug absorption and resistance in cancer therapy .
Anticancer Properties
A significant body of research focuses on the anticancer properties of benzodioxole derivatives. For instance:
- Study on Arsenical Conjugates : A study demonstrated that conjugating arsenicals with 1,3-benzodioxole derivatives resulted in enhanced anti-proliferation activity against various cancer cell lines (e.g., HeLa and 4T1). The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| PZ2 | Molm-13 | 10 | Strong anti-proliferation |
| PFZ2 | HeLa | 15 | Improved activity with fluorine substitution |
| MAZ2 | 4T1 | 12 | Superior activity among tested compounds |
Neuroprotective Effects
In addition to anticancer effects, some derivatives have shown neuroprotective properties. For example, studies on similar structures indicate potential benefits in models of neurodegenerative diseases due to their ability to modulate oxidative stress pathways.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are still under investigation. However, related compounds have demonstrated favorable absorption characteristics and low toxicity profiles in preliminary studies.
Scientific Research Applications
In Silico Studies
Recent studies have employed in silico docking methodologies to predict the binding affinity of this compound at the benzodiazepine site of the GABA(A) receptor. These computational analyses suggest promising interactions that warrant further experimental validation .
Cytotoxicity Studies
Preliminary investigations into the anticancer properties of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide have indicated potential cytotoxic effects against various cancer cell lines. Notably, studies on related benzodiazepine derivatives have shown significant activity against lung cancer cell lines (A549 and NCI-H1299), suggesting that this compound may also possess similar properties .
Metabolism and Excretion
The metabolic pathways for related compounds often involve hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that may retain pharmacological activity or contribute to toxicity profiles .
This compound presents a multifaceted profile with potential applications in neuropharmacology and oncology. Further empirical studies are essential to validate its efficacy and safety in clinical settings.
Continued research into its mechanism of action, pharmacokinetics, and therapeutic potential will be crucial in determining its viability as a candidate for drug development. Collaborations between computational chemists and experimental biologists could expedite the discovery process for this promising compound.
Comparison with Similar Compounds
Diphenyl Acrylonitrile Derivatives ()
Compounds such as (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) share the benzodioxole and acetamide groups but incorporate a cyanovinyl linker and phenyl substituents. These derivatives exhibit distinct electronic properties due to the electron-withdrawing cyano group, which may reduce metabolic stability compared to the target compound’s pyrrolidinone-oxygen hydrogen-bond acceptor .
N-(Benzo[d][1,3]dioxol-5-ylmethyl) Acetamide Derivatives ()
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) features a bromobenzyl substituent and a methylamino group. This difference may alter target selectivity, as halogenated analogs often exhibit stronger interactions with hydrophobic protein pockets .
2-(Benzo[d][1,3]dioxol-5-yl)-N-Substituted-2-oxoacetamides ()
Compounds like 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) and 2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) possess a ketone adjacent to the acetamide group, increasing polarity.
Spirocyclic and Piperazine-Based Analogues ()
B1 () and ASN90 () incorporate spirocyclic chromane or piperazine-thiadiazole cores, respectively. These scaffolds provide three-dimensional complexity, which can enhance target specificity but may complicate synthesis. The target compound’s pyrrolidinone scaffold is simpler, suggesting easier synthetic accessibility while retaining conformational control .
Benzothiazole Derivatives ()
Compounds like 5d and 5e feature benzothiazole moieties linked to acetamide groups. These derivatives demonstrate notable anti-inflammatory and antibacterial activities, attributed to the thiazole ring’s aromatic heterocycle. The target compound’s benzodioxole group may offer similar metabolic stability but lacks the sulfur-mediated interactions critical in benzothiazole derivatives .
Key Comparative Data
*Predicted using analogous structures.
Q & A
Q. What are the recommended synthesis strategies for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with a pyrrolidinone core and subsequent functionalization with the 4-isopropylphenoxyacetamide group. Key steps include:
- Reagent selection : Triethylamine or sodium hydride as bases, dimethylformamide (DMF) or dichloromethane as solvents .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity validation .
- Optimization parameters : Temperature (e.g., 0–5°C for sensitive steps) and reaction time adjustments to minimize side products .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions (e.g., benzo[d][1,3]dioxole integration) and stereochemistry .
- Mass Spectrometry (MS) : To confirm molecular weight and detect impurities .
- HPLC : Quantify purity (>95% threshold for biological assays) using reverse-phase columns and UV detection .
Q. How can researchers design initial biological activity screenings for this compound?
- In vitro assays : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activity linked to oxadiazole or pyrrolidinone motifs) .
- Cell line selection : Use cancer lines (e.g., HeLa, MCF-7) for cytotoxicity assays or bacterial strains (e.g., E. coli, S. aureus) for antimicrobial testing .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50/EC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-isopropylphenoxy with nitro or methoxy groups) to assess impact on activity .
- Biological testing : Compare IC50 values across analogs to identify critical functional groups (see example table below).
- Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or DNA topoisomerases .
| Analog | Substituent Modification | IC50 (µM) | Target |
|---|---|---|---|
| Parent compound | None | 12.3 | HeLa cells |
| Nitro-substituted phenoxy | 4-Nitrophenoxy | 8.7 | HeLa cells |
| Methoxy-substituted benzo[d][1,3]dioxole | 5-Methoxybenzo[d][1,3]dioxole | 25.1 | HeLa cells |
Q. What experimental approaches address contradictory data in reported biological activities?
- Orthogonal validation : Replicate assays in independent labs or use alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or X-ray crystallography to confirm target engagement .
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazolopyrimidines or oxadiazoles) to identify trends .
Q. How can researchers optimize reaction scale-up without compromising yield or purity?
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) for easier purification .
- Continuous-flow chemistry : Implement flow reactors for exothermic or oxygen-sensitive steps to enhance reproducibility .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What strategies are recommended for identifying metabolic degradation products?
- In vitro models : Incubate the compound with liver microsomes or S9 fractions .
- LC-MS/MS analysis : Use high-resolution mass spectrometry to detect phase I/II metabolites .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma to assess hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
